

Physical and chemical properties of Isoquinoline-6-carboxylic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Isoquinoline-6-carboxylic acid*

Cat. No.: *B033812*

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An In-depth Technical Guide on the Core Physical and Chemical Properties of **Isoquinoline-6-carboxylic Acid**

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoquinoline-6-carboxylic acid (CAS No: 106778-43-2) is a heterocyclic carboxylic acid that serves as a critical structural motif and a versatile building block in medicinal chemistry and materials science.^[1] Its scaffold, combining the aromatic isoquinoline core with a reactive carboxylic acid group, makes it a valuable precursor in the synthesis of complex molecular architectures, particularly for pharmacologically active agents.^[1] The isoquinoline nucleus is a "privileged scaffold," appearing in numerous natural products and synthetic drugs, while the carboxylic acid moiety at the 6-position provides a convenient handle for derivatization through reactions like amidation and esterification.^[1]

This guide provides a comprehensive overview of the core physical and chemical properties of **Isoquinoline-6-carboxylic acid**, details common experimental protocols for its characterization and derivatization, and visualizes key workflows and its role in biochemical pathways.

Physical and Spectroscopic Properties

The physical and spectroscopic properties of **Isoquinoline-6-carboxylic acid** are fundamental to its application in research and development. These characteristics are summarized below.

Physical Properties

The key physical properties are presented in Table 1. The compound is a solid at room temperature and is sparingly soluble in water but shows better solubility in polar organic solvents like DMSO.^[2]

Property	Value	Reference(s)
Molecular Formula	C ₁₀ H ₇ NO ₂	^[3] ^[4]
Molecular Weight	173.17 g/mol	^[2] ^[3] ^[4]
Appearance	Solid, white to off-white powder	^[2]
Melting Point	253 - 257 °C	^[2]
Solubility	Slightly soluble in water; Soluble in DMSO	^[2]
pKa (Carboxylic Acid)	~4.1 - 5.5 (Estimated)	^[1] ^[2]
pKa (Protonated Nitrogen)	~5.14 (Parent Isoquinoline)	^[5]

Spectroscopic Data (Expected)

While specific experimental spectra for **Isoquinoline-6-carboxylic acid** are not widely published, its expected spectral characteristics can be inferred from its structure.

Characterization typically relies on Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).^[1]

Technique	Feature	Expected Characteristics	Reference(s)
^1H NMR	Aromatic Protons	Signals expected in the 7.0-9.0 ppm range.	[6]
Carboxylic Acid Proton	A broad singlet, typically downfield (>10 ppm).	[7]	
^{13}C NMR	Aromatic Carbons	Multiple signals in the aromatic region (~120-150 ppm).	[8]
Carbonyl Carbon	Signal expected in the 165-185 ppm range.	[7]	
IR Spectroscopy	O-H Stretch (Carboxylic Acid)	Very broad band from 2500-3300 cm^{-1} .	[9]
C=O Stretch (Carbonyl)	Strong, sharp band from 1690-1760 cm^{-1} .	[9]	
Aromatic C=C/C=N Stretches	Medium-strong bands in the 1450-1600 cm^{-1} region.	[1]	
C-O Stretch	Band observed between 1210-1320 cm^{-1} .	[9]	
Mass Spectrometry	Molecular Ion $[\text{M}]^+$	Expected at $m/z \approx 173.0477$ (Monoisotopic Mass).	[3]

Chemical Properties and Reactivity

Isoquinoline-6-carboxylic acid is a valuable synthon due to the reactivity of both the carboxylic acid group and the isoquinoline ring system.

- **Amidation & Esterification:** The carboxylic acid group is readily converted to amides and esters, which is a cornerstone of its use in generating compound libraries for drug discovery. [1] This allows for the systematic modification of polarity, lipophilicity, and hydrogen bonding potential to optimize interactions with biological targets.[1]
- **Reduction:** The carboxylic acid can be reduced to the corresponding primary alcohol (isoquinoline-6-yl)methanol or aldehyde (isoquinoline-6-carbaldehyde), providing entry into further synthetic transformations.[1]
- **Electrophilic Substitution:** The isoquinoline ring system can undergo electrophilic substitution reactions, though the nitrogen atom deactivates the heterocyclic ring. Substitutions typically occur on the benzene ring.
- **Building Block for Kinase Inhibitors:** The isoquinoline scaffold is known to effectively interact with the ATP-binding sites of various protein kinases.[1] Consequently, **Isoquinoline-6-carboxylic acid** is frequently used as a starting material for the synthesis of potent and selective kinase inhibitors.[1][10]

Experimental Protocols

The following sections detail generalized experimental methodologies relevant to the synthesis and characterization of derivatives of **Isoquinoline-6-carboxylic acid**.

Fischer Esterification

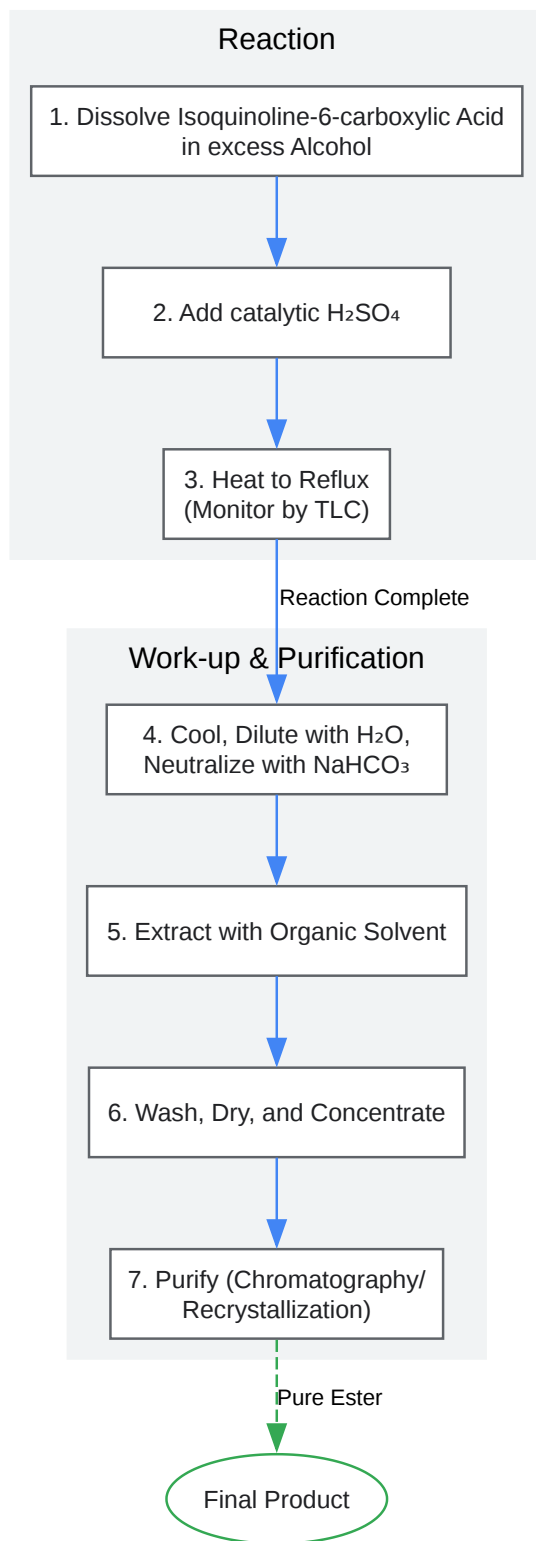
Fischer esterification is a classic method for converting a carboxylic acid to an ester using an alcohol and a strong acid catalyst.[11]

Methodology:

- **Reaction Setup:** Dissolve **Isoquinoline-6-carboxylic acid** (1.0 eq) in an excess of the desired alcohol (e.g., methanol, ethanol), which serves as both reactant and solvent.[12]
- **Catalyst Addition:** Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H_2SO_4) or phosphoric acid (H_3PO_4), to the mixture dropwise with stirring.[11]

- Heating: Heat the reaction mixture to reflux for a period ranging from several hours to overnight to allow the reaction to reach equilibrium.^[13] The progress can be monitored by Thin-Layer Chromatography (TLC).^[13]
- Work-up: After cooling, the mixture is typically diluted with water and neutralized with a weak base, such as an aqueous sodium bicarbonate solution.^[13]
- Extraction & Purification: The ester product is extracted into an organic solvent (e.g., ethyl acetate), washed, dried over an anhydrous salt (e.g., MgSO_4 or Na_2SO_4), and concentrated under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Workflow: Fischer Esterification

[Click to download full resolution via product page](#)**Figure 1.** Generalized workflow for Fischer esterification.

Amide Bond Formation (Amidation)

Amidation involves coupling the carboxylic acid with an amine. This reaction often requires an activating agent or specific catalyst to proceed efficiently.[\[14\]](#)

Methodology (Using TiCl_4 Mediator):

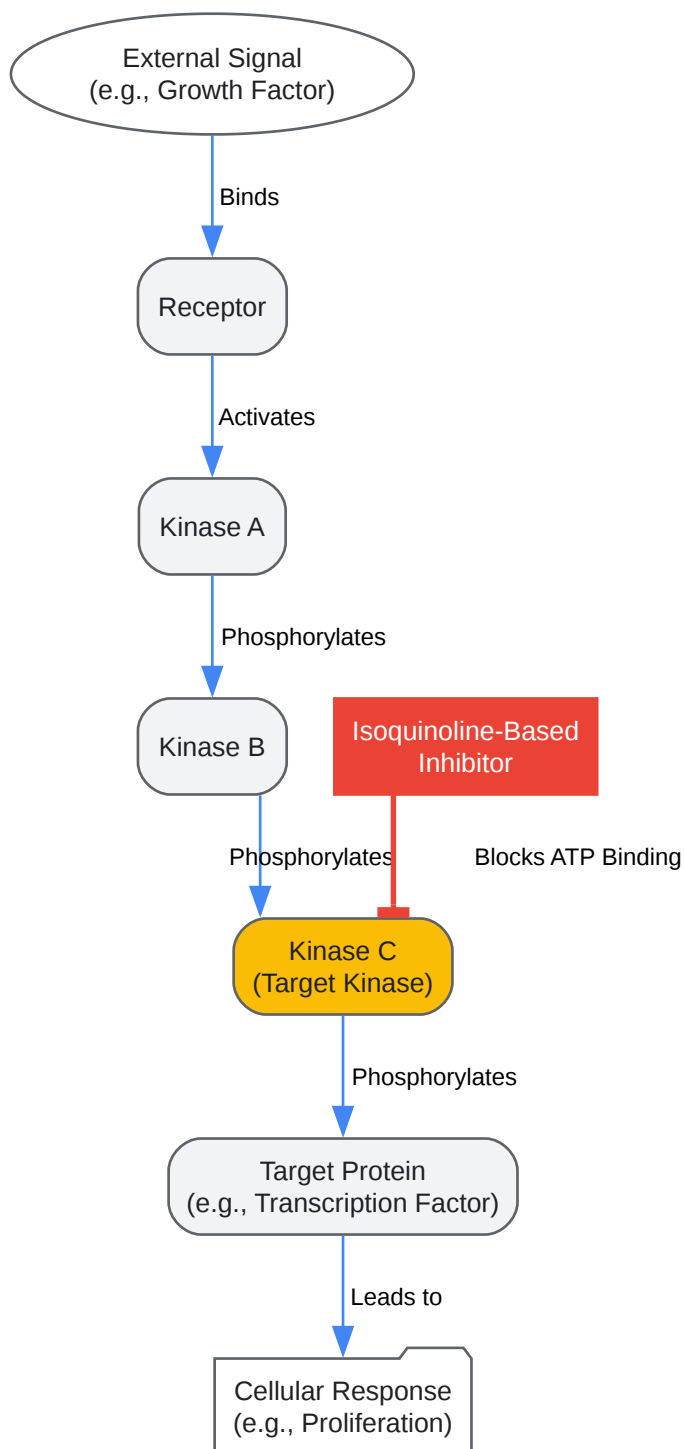
- **Reaction Setup:** In a screw-capped vial, dissolve **Isoquinoline-6-carboxylic acid** (1.0 eq) in pyridine.[\[14\]](#)
- **Reagent Addition:** Add the desired amine (1.0 eq) followed by titanium tetrachloride (TiCl_4 , 3.0 eq) to the solution. Seal the vial tightly.[\[14\]](#)
- **Heating:** Heat the reaction mixture at approximately 85 °C with stirring for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.[\[14\]](#)
- **Work-up:** Cool the reaction mixture. Remove the pyridine by co-evaporation with toluene under reduced pressure.[\[14\]](#)
- **Extraction & Purification:** Treat the residue with an aqueous 1 N HCl solution and extract the product with an organic solvent like methylene chloride.[\[14\]](#) The combined organic layers are washed, dried, and concentrated. The final amide product can be purified via standard methods like column chromatography.

Application in Drug Discovery: Kinase Inhibition

Protein kinases are enzymes that play a central role in cellular signal transduction by catalyzing the phosphorylation of specific protein substrates.[\[10\]](#) Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them prime targets for therapeutic intervention.[\[15\]\[16\]](#) Isoquinoline derivatives are frequently developed as kinase inhibitors due to the scaffold's ability to fit within the highly conserved ATP-binding pocket of these enzymes.[\[17\]\[18\]](#)

A typical kinase signaling cascade involves a series of kinases that sequentially activate one another, culminating in the phosphorylation of a target protein (e.g., a transcription factor) that elicits a cellular response. An inhibitor based on the **Isoquinoline-6-carboxylic acid** scaffold

would be designed to bind to a specific kinase in the pathway, blocking its ability to bind ATP and thus preventing the downstream phosphorylation events, ultimately halting the signal.



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Figure 2. Generalized kinase signaling pathway showing inhibition.

Conclusion

Isoquinoline-6-carboxylic acid is a compound of significant interest to the scientific community, particularly those in drug discovery and organic synthesis. Its defined physical properties and the versatile reactivity of its functional groups provide a robust platform for creating novel molecules with tailored functions. The ability to readily form esters and amides, coupled with the inherent biological relevance of the isoquinoline scaffold as a kinase-binding motif, ensures its continued importance as a key building block in the development of new therapeutics. The experimental protocols and conceptual frameworks presented in this guide offer a foundational understanding for researchers aiming to harness the potential of this valuable chemical entity.

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- To cite this document: BenchChem. [Physical and chemical properties of Isoquinoline-6-carboxylic acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b033812#physical-and-chemical-properties-of-isoquinoline-6-carboxylic-acid]

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